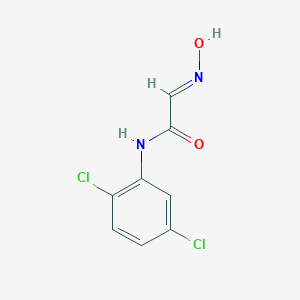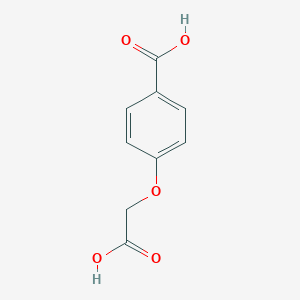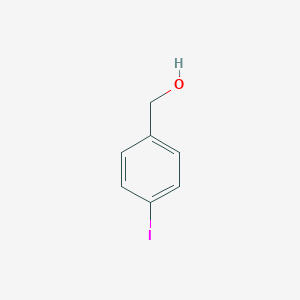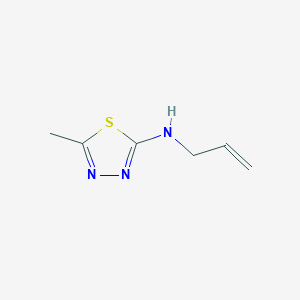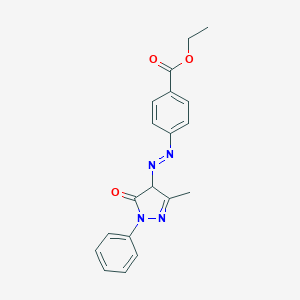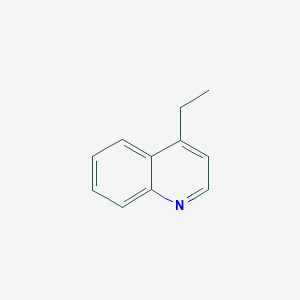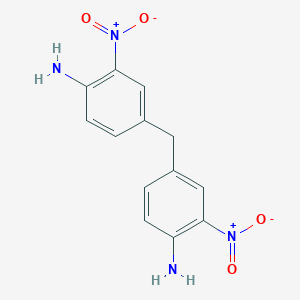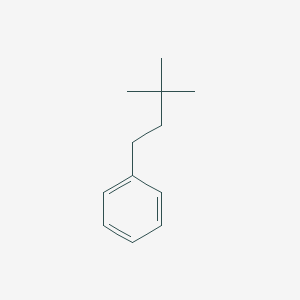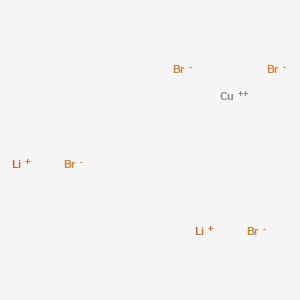
Dilithium tetrabromocuprate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium tetrabromocuprate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a coordination complex that contains copper and bromine atoms, and it has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of dilithium tetrabromocuprate is not fully understood, but it is believed to involve the coordination of the copper atom with the bromine atoms. This coordination leads to the formation of a stable complex that can interact with other molecules in various ways.
Biochemical and Physiological Effects:
Dilithium tetrabromocuprate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, where it has shown some promising results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dilithium tetrabromocuprate is its stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of dilithium tetrabromocuprate is its toxicity, which can pose a risk to researchers working with the compound.
Orientations Futures
There are many potential future directions for the study of dilithium tetrabromocuprate. One possible direction is the exploration of its catalytic properties, which could lead to the development of new and more efficient catalysts. Another possible direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of dilithium tetrabromocuprate and its potential applications in various fields of science.
Méthodes De Synthèse
Dilithium tetrabromocuprate can be synthesized using various methods, including the reaction of copper(II) bromide with lithium bromide in water or a mixture of water and ethanol. Another method involves the reaction of copper(II) sulfate with lithium bromide in water or ethanol. The resulting product is a blue-green crystalline solid that is soluble in water.
Applications De Recherche Scientifique
Dilithium tetrabromocuprate has been used in scientific research for various applications. One of the most significant applications is in the field of catalysis, where it has been used as a catalyst in various reactions. It has also been studied for its potential use in organic synthesis and as a precursor for the synthesis of other copper complexes.
Propriétés
Numéro CAS |
15489-29-9 |
|---|---|
Formule moléculaire |
Br4CuLi2 |
Poids moléculaire |
397.1 g/mol |
Nom IUPAC |
copper;dilithium;tetrabromide |
InChI |
InChI=1S/4BrH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clé InChI |
MUTDDRYSEVISDK-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
SMILES canonique |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
Synonymes |
dilithium tetrabromocuprate Li2CuBr4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



